1,8-Dimethylquinolin-4(1H)-one
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Overview
Description
1,8-Dimethylquinolin-4(1H)-one: is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with two methyl groups attached at the 1 and 8 positions, and a keto group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminoacetophenone derivatives with appropriate reagents. For example, the reaction of 2-amino-5-methylacetophenone with acetic anhydride under reflux conditions can yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1,8-dimethylquinolin-4-ol.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, 1,8-dimethylquinolin-4-ol, and various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including 1,8-Dimethylquinolin-4(1H)-one, are explored for their potential as therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Dimethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1,8-Dimethylquinolin-4(1H)-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: Known for its metal-chelating properties.
Chloroquine: An antimalarial drug with a quinoline core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the keto group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
1,8-dimethylquinolin-4-one |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-9-10(13)6-7-12(2)11(8)9/h3-7H,1-2H3 |
InChI Key |
LZVWNUAGQBJTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=CN2C |
Origin of Product |
United States |
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